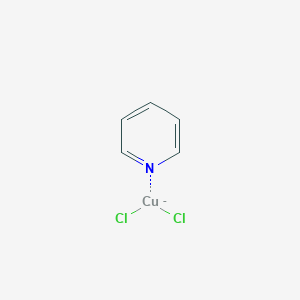

Copper dichloro(pyridine)-

Description

BenchChem offers high-quality Copper dichloro(pyridine)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper dichloro(pyridine)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H5Cl2CuN- |

|---|---|

Molecular Weight |

213.55 g/mol |

IUPAC Name |

dichlorocopper(1-);pyridine |

InChI |

InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+1/p-2 |

InChI Key |

MFDCYVCKKLPHQQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC=C1.Cl[Cu-]Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Dichlorobis(pyridine)copper(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the coordination complex, dichlorobis(pyridine)copper(II), denoted as [CuCl₂(py)₂]. This document details the experimental protocols for its preparation and outlines the key analytical techniques employed for its structural and physicochemical characterization. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Synthesis of Dichlorobis(pyridine)copper(II)

The synthesis of dichlorobis(pyridine)copper(II) is a common procedure in inorganic chemistry, typically involving the direct reaction of a copper(II) salt with pyridine in a suitable solvent. The resulting complex precipitates from the solution and can be isolated by filtration.

Experimental Protocol

Materials:

-

Copper(II) chloride (CuCl₂)

-

Pyridine (py)

-

Ethanol

Procedure:

-

A solution of copper(II) chloride (0.025 mol) is prepared in ethanol.

-

To this solution, pyridine (0.050 mol, a 2:1 molar ratio to CuCl₂) is added slowly with continuous stirring.

-

The reaction mixture is stirred for a designated period, typically one hour, at room temperature to ensure the complete formation of the complex.

-

During the stirring, a solid precipitate of dichlorobis(pyridine)copper(II) will form.

-

The precipitate is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent.

Characterization of Dichlorobis(pyridine)copper(II)

A combination of spectroscopic and analytical techniques is employed to confirm the identity and elucidate the structural and electronic properties of the synthesized complex.

Elemental Analysis

Elemental analysis is a fundamental technique to verify the empirical formula of the synthesized compound. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 41.04 | 40.84 |

| Hydrogen (H) | 3.44 | 3.45 |

| Nitrogen (N) | 9.57 | 9.57 |

| Copper (Cu) | 21.71 | 21.28 |

X-ray Crystallography

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.9673 |

| b (Å) | 8.5596 |

| c (Å) | 3.8479 |

| α (°) | 90 |

| β (°) | 91.98 |

| γ (°) | 90 |

| Bond Lengths (Å) | |

| Cu-Cl | 2.2719(9) |

| Cu-N | 2.008(2) |

| Bond Angles (°) | |

| Cl-Cu-N | 88.65(8) |

Note: The crystallographic data presented is for dichlorobis[2-(chloromethyl)pyridine]copper(II) and serves as a close approximation for dichlorobis(pyridine)copper(II).[1]

Spectroscopic Characterization

Infrared spectroscopy is used to identify the characteristic vibrational modes of the complex, particularly the metal-ligand bonds. The presence of coordinated pyridine and the formation of Cu-N and Cu-Cl bonds can be confirmed by the appearance of specific absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 289 | ν(Cu-N) |

| 266 | ν(Cu-Cl) |

| 442, 643 | Pyridine ring vibrations |

UV-Visible spectroscopy provides information about the electronic transitions within the complex. Copper(II) complexes are typically colored due to d-d electronic transitions. The d⁹ configuration of the Cu(II) ion in a distorted octahedral or square planar environment leads to the absorption of light in the visible region. The absorption spectrum of dichlorobis(pyridine)copper(II) is expected to show a broad d-d transition band in the visible range. While specific molar absorptivity values for this complex are not widely reported, the general shape and position of the absorption band are characteristic of such copper(II) complexes. The maximum absorption peak for aqueous Cu²⁺ ions is located at 810 nm.[2]

Magnetic Susceptibility

The magnetic properties of the complex are determined by the presence of unpaired electrons. Copper(II) complexes, with a d⁹ electronic configuration, have one unpaired electron and are therefore paramagnetic. The effective magnetic moment (μ_eff) can be determined from magnetic susceptibility measurements. For a single unpaired electron, the spin-only magnetic moment is approximately 1.73 Bohr magnetons (BM). The experimental magnetic moment for dichlorobis(pyridine)copper(II) is expected to be in the range of 1.7 to 2.2 BM. For many copper(II) complexes, the magnetic moment at room temperature is approximately 1.8 to 2.2 BM.[3]

Conclusion

The synthesis of dichlorobis(pyridine)copper(II) is a straightforward and reproducible process. Its characterization through a suite of analytical techniques confirms the formation of the desired complex and provides detailed insights into its structural and electronic properties. The square planar coordination geometry around the copper(II) center, as inferred from data on a closely related compound, along with its characteristic spectroscopic and magnetic behavior, are consistent with the established chemistry of copper(II)-pyridine complexes. This technical guide serves as a foundational resource for researchers and professionals working with this and similar coordination compounds in various fields, including materials science and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of Dichloro(pyridine)copper(II) Complexes

This technical guide provides a comprehensive overview of the crystal structure of dichloro(pyridine)copper(II) complexes. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural characterization of these coordination compounds. This document summarizes key crystallographic data, provides detailed experimental protocols for their synthesis and analysis, and visualizes their molecular structures and experimental workflows.

Introduction

Dichloro(pyridine)copper(II) complexes are a class of coordination compounds that have garnered significant interest due to their diverse structural motifs and potential applications in catalysis and as biological agents. The coordination geometry around the copper(II) center in these complexes can vary from square planar to distorted tetrahedral or square pyramidal, and they can exist as mononuclear, dinuclear, or polynuclear species. These structural variations, influenced by factors such as the steric and electronic properties of the pyridine ligand and the crystallization conditions, have a profound impact on the physicochemical properties and reactivity of the complexes. This guide delves into the detailed crystal structures of several dichloro(pyridine)copper(II) derivatives, providing a comparative analysis of their key structural parameters.

Crystal Structure Data

The following tables summarize the crystallographic data for a selection of dichloro(pyridine)copper(II) and related complexes, offering a comparative view of their structural parameters.

Table 1: Crystallographic Data of Mononuclear Dichloro(pyridine)copper(II) Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| trans-[CuCl₂(etpy)₂] | C₁₄H₁₈Cl₂CuN₂ | Triclinic | P-1 | --- | --- | --- | --- | --- | [1] |

| [CuCl₂(C₆H₅Cl₂N)₂] | C₁₂H₁₀Cl₆CuN₂ | --- | --- | --- | --- | --- | --- | --- | [2] |

etpy = 2-ethylpyridine

Table 2: Bond Lengths and Angles for Mononuclear Complexes

| Compound | Cu-Cl (Å) | Cu-N (Å) | Cl-Cu-Cl (°) | N-Cu-N (°) | Coordination Geometry | Ref. |

| trans-[CuCl₂(etpy)₂] | --- | --- | --- | --- | Four-coordinate | [1] |

| [CuCl₂(C₆H₅Cl₂N)₂] | --- | --- | --- | --- | Distorted tetrahedral | [2] |

Table 3: Crystallographic Data of Polynuclear Dichloro(pyridine)copper(II) Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| [Cu₂Cl₂(pyet)₂] | --- | --- | --- | --- | --- | --- | --- | --- | [1] |

| [Cu₄OCl₆(etpy)₄] | C₂₈H₃₆Cl₆Cu₄N₄O | Monoclinic | P2₁/n | --- | --- | --- | --- | --- | [1] |

| [CuCl₂(phen)(py)]·py | C₂₂H₁₈Cl₂CuN₄ | Monoclinic | P12(1)/c1 | 10.2097(1) | 3.2263(1) | 0.0706(2) | 94.09 | 4 | [3] |

pyet = 2-(hydroxyethyl)pyridine, etpy = 2-ethylpyridine, phen = phenanthroline, py = pyridine

Table 4: Key Bond Lengths and Angles for Polynuclear Complexes

| Compound | Cu-Cl (Å) | Cu-N (Å) | Cu-O (Å) | Cu···Cu (Å) | Cu-Cl-Cu (°) | Coordination Geometry | Ref. |

| [Cu₂Cl₂(pyet)₂] | 2.2582(7), 2.9381(8) | 2.020(2) | 1.9388(17), 1.9308(16) | --- | --- | Pentacoordinated | [1] |

| [Cu₄OCl₆(etpy)₄] | 2.3199(9) - 2.6850(9) | --- | 1.8853(18) - 1.9086(19) | --- | 76.48(3) - 79.50(3) | --- | [1] |

| [CuCl₂(phen)(py)]·py | --- | --- | --- | --- | --- | --- | [3] |

Experimental Protocols

Synthesis of a Representative Dichloro(pyridine)copper(II) Complex

This protocol describes a general method for the synthesis of dichloro(bis(pyridine))copper(II).

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Pyridine

-

Absolute Methanol

Procedure:

-

Dissolve a specific amount of CuCl₂·2H₂O in absolute methanol. For example, dissolve 0.006 mol of CuCl₂·2H₂O in 20 ml of methanol.[4]

-

To this solution, add a stoichiometric amount of pyridine (e.g., a 2:1 molar ratio of pyridine to copper(II) chloride).

-

Stir the resulting mixture at room temperature for a designated period, for instance, 30 minutes.

-

The product will precipitate from the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold methanol and then with diethyl ether.

-

Dry the product in a desiccator over anhydrous calcium chloride.

-

For single crystal growth, recrystallize the powder from a suitable solvent such as acetonitrile or by slow evaporation of a methanolic solution.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a dichloro(pyridine)copper(II) complex.

Procedure:

-

Crystal Mounting: Select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection:

-

Place the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., 153 K[3] or room temperature). Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz and polarization effects.

-

Apply an absorption correction (e.g., multi-scan).

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

The final refinement should converge to low R-factors (e.g., R1 and wR2).[3]

-

Visualizations

Molecular Structures

The coordination environment around the copper(II) center in dichloro(pyridine)copper(II) complexes can adopt several geometries.

Caption: Common coordination geometries in dichloro(pyridine)copper(II) complexes.

Experimental Workflow

The general workflow for the synthesis and structural characterization of dichloro(pyridine)copper(II) complexes is outlined below.

Caption: Workflow for synthesis and crystallographic analysis.

References

Unraveling the Magnetic Landscape of Copper(II) Pyridine Halide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating magnetic properties of copper(II) pyridine halide complexes. These compounds exhibit a rich variety of magnetic behaviors, ranging from simple paramagnetism to complex ferromagnetic and antiferromagnetic interactions, which are intricately linked to their molecular and supramolecular structures. Understanding these properties is crucial for the rational design of novel materials with tailored magnetic functionalities and for elucidating the role of metal complexes in biological systems.

Core Concepts in Magnetism of Copper(II) Complexes

The magnetic properties of copper(II) complexes arise from the presence of a single unpaired electron in the 3d orbital of the Cu²⁺ ion (a d⁹ system). In an isolated complex, this unpaired electron gives rise to paramagnetic behavior, where the magnetic moment aligns with an external magnetic field. However, in the solid state, interactions between neighboring copper centers, mediated by bridging ligands (superexchange), can lead to either antiferromagnetic (AFM) or ferromagnetic (FM) coupling.

-

Antiferromagnetic (AFM) Coupling: Neighboring electron spins align in opposite directions, resulting in a net magnetic moment that is lower than the sum of the individual moments. This is often observed in dimeric or polymeric structures where bridging ligands facilitate strong orbital overlap.

-

Ferromagnetic (FM) Coupling: Neighboring electron spins align in the same direction, leading to a larger net magnetic moment. This type of interaction is generally weaker and less common than AFM coupling in copper(II) complexes.

The nature and magnitude of the magnetic exchange are quantified by the exchange coupling constant, J. A negative J value indicates antiferromagnetic coupling, while a positive J value signifies ferromagnetic coupling. The Curie-Weiss constant, θ, also provides information about the magnetic interactions, with a negative θ suggesting antiferromagnetic and a positive θ suggesting ferromagnetic interactions.

Structure-Magnetism Correlations

The magnetic behavior of copper(II) pyridine halide complexes is exquisitely sensitive to subtle changes in their crystal structures. Key structural parameters that influence the magnetic properties include:

-

Coordination Geometry: The geometry around the copper(II) ion (e.g., square planar, distorted tetrahedral, square pyramidal) affects the orientation of the magnetic orbital (dx²-y²) and its potential for overlap with bridging ligand orbitals.

-

Bridging Ligands: The nature of the halide and pyridine ligands, as well as their bridging mode (e.g., μ-Cl, μ-Br), dictates the superexchange pathway. The Cu-X-Cu bond angle and Cu-Cu distance are critical in determining the strength and sign of the magnetic coupling.[1][2]

-

Supramolecular Interactions: Non-covalent interactions such as hydrogen bonding and π-π stacking can create extended networks in the solid state, providing additional pathways for magnetic exchange between copper centers.[3]

The following diagram illustrates the key relationships governing the magnetic properties of these complexes.

Quantitative Magnetic Data

The following tables summarize key magnetic data for a selection of copper(II) pyridine halide complexes, providing a comparative overview of their magnetic behavior.

Table 1: Magnetic Properties of Mononuclear and Dinuclear Copper(II) Pyridine Halide Complexes

| Complex | Halide | Magnetic Behavior | J (cm⁻¹) | θ (K) | Reference |

| [Cu(3-bromo-2-chloropyridine)₂Br₂] | Br | Paramagnetic | - | -0.9(1) | [4] |

| [Cu(2,3-dichloropyridine)₂Br₂] | Br | Weakly Ferromagnetic | +2.9(1) | - | [4] |

| [Cu(dmamhp)Cl₂]₂ (dmamhp = 2-dimethylaminomethyl-3-hydroxypyridine) | Cl | Antiferromagnetic | -11.17 | - | [5] |

| [Cu(dmamhp)Br₂]₂ (dmamhp = 2-dimethylaminomethyl-3-hydroxypyridine) | Br | Antiferromagnetic | -21.11 | - | [5] |

Table 2: Magnetic Properties of Polymeric Copper(II) Pyridine Halide Complexes

| Complex | Halide | Magnetic Behavior | J (cm⁻¹) | θ (K) | Reference |

| (3-bromo-2-chloropyridine)₂CuCl₂ | Cl | 1-D Antiferromagnetic | -19.6(1) | - | [4] |

| (2,3-dichloropyridine)₂CuCl₂ | Cl | Weak Antiferromagnetic | -3.68(3) | - | [4] |

| (4-amino-2-fluoropyridine)₂CuCl₂ | Cl | Uniform Chain Antiferromagnetic | -28(1) K | - | [6] |

| (4-amino-2-fluoropyridine)₂CuBr₂ | Br | Very Weak Ferromagnetic | +0.71(2) K | - | [6] |

| (2-chloro-3-methylpyridinium)₂[CuCl₄] | Cl | Modest Antiferromagnetic | -4.63(5) K | - | [7] |

| (2-bromo-3-methylpyridinium)₂[CuBr₄] | Br | Stronger Antiferromagnetic | -23.9(6) K | - | [7] |

Experimental Protocols

Synthesis of Copper(II) Pyridine Halide Complexes

A general procedure for the synthesis of these complexes involves the reaction of a copper(II) halide salt with the desired pyridine-based ligand in a suitable solvent.

Materials:

-

Copper(II) halide (e.g., CuCl₂, CuBr₂)

-

Pyridine or substituted pyridine ligand

-

Solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

-

Dissolve the copper(II) halide salt in the chosen solvent, with gentle heating if necessary.

-

In a separate flask, dissolve the pyridine ligand in the same solvent.

-

Slowly add the ligand solution to the copper(II) halide solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.

-

Crystals of the complex can be obtained by slow evaporation of the solvent, cooling the solution, or by vapor diffusion with a less polar solvent.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Note: The stoichiometry of the reactants and the reaction conditions may need to be optimized for specific complexes.

Magnetic Susceptibility Measurements

The magnetic susceptibility of the complexes is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Instrumentation:

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Gelatin capsules or other suitable sample holders

Procedure:

-

A powdered sample of the complex is carefully weighed and packed into a gelatin capsule.

-

The capsule is placed in the sample holder of the SQUID magnetometer.

-

The magnetic susceptibility is measured as a function of temperature, typically in the range of 2-300 K, under a constant applied magnetic field (e.g., 0.1 T).

-

Data is collected at various temperature points, allowing the system to stabilize at each temperature before a measurement is taken.

-

The raw data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the compound itself (using Pascal's constants).

-

The corrected molar magnetic susceptibility (χₘ) is then plotted against temperature (T). The effective magnetic moment (μ_eff) can be calculated from the susceptibility data using the equation: μ_eff = 2.828(χₘT)¹ᐟ².

-

The experimental data is then fitted to an appropriate theoretical model (e.g., Curie-Weiss law, Bleaney-Bowers equation for dimers, Bonner-Fisher model for 1D chains) to extract the magnetic parameters J and θ.

The following diagram outlines the general workflow for the experimental determination and analysis of the magnetic properties of copper(II) pyridine halide complexes.

Conclusion

The magnetic properties of copper(II) pyridine halide complexes are a rich and diverse field of study. The interplay between their molecular structure and magnetic behavior provides a powerful platform for the design of new magnetic materials. This guide has provided a comprehensive overview of the core concepts, a summary of key quantitative data, and detailed experimental protocols to aid researchers in this exciting area. The ability to tune the magnetic properties through synthetic modification of the ligands and reaction conditions opens up avenues for the development of materials with applications in data storage, quantum computing, and catalysis. Furthermore, understanding the magnetic interactions in these model systems can provide valuable insights into the function of copper-containing metalloenzymes.

References

- 1. Self-Assembly of Antiferromagnetically-Coupled Copper(II) Supramolecular Architectures with Diverse Structural Complexities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "The two-halide super exchange pathway in Cu(II) chains: synthesis, str" by Mark M. Turnbull, Charlotte P. Bedford et al. [commons.clarku.edu]

Spectroscopic Analysis of Dichlorobis(pyridine)copper(II): A Technical Guide

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize dichlorobis(pyridine)copper(II), [Cu(py)₂Cl₂]. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and interprets the data obtained from Infrared (IR), UV-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and X-ray crystallographic analyses.

Introduction

Dichlorobis(pyridine)copper(II) is a coordination complex of significant interest due to its structural features and as a model system for understanding copper(II) stereochemistry. The characterization of its electronic and molecular structure is crucial for its potential applications. Spectroscopic analysis provides a non-destructive means to probe the coordination environment, bonding, and electronic properties of the Cu(II) center. This guide outlines the application of key spectroscopic methods for a comprehensive analysis of this complex.

Synthesis and Sample Preparation

The dichlorobis(pyridine)copper(II) complex is typically synthesized by the reaction of a copper(II) salt, such as copper(II) chloride, with pyridine in a suitable solvent like ethanol. The resulting product is a solid material that can be purified by recrystallization. For spectroscopic analysis, samples are prepared according to the requirements of each technique. Solid-state measurements for IR, diffuse reflectance UV-Vis, EPR, and X-ray diffraction are performed on the crystalline powder. Solution-state studies, particularly for UV-Vis and EPR, involve dissolving the complex in an appropriate non-coordinating or weakly coordinating solvent.

Spectroscopic Characterization Workflow

The comprehensive analysis of [Cu(py)₂Cl₂] involves a multi-technique approach to correlate vibrational, electronic, and structural data. The general workflow ensures that a complete picture of the complex's properties is obtained.

Caption: Experimental workflow for the spectroscopic analysis of [Cu(py)₂Cl₂].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing direct evidence of bonding between the copper center and the ligands. The far-infrared (FIR) region is particularly important for observing metal-ligand stretching vibrations.

Experimental Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped for the far-infrared region (typically 100-700 cm⁻¹).

-

Sample Preparation: The solid [Cu(py)₂Cl₂] complex is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is recorded over a range of 4000-200 cm⁻¹. A background spectrum of the KBr pellet is subtracted.

Data and Interpretation

The key vibrational bands for [Cu(py)₂Cl₂] are observed in the low-frequency region. The coordination of pyridine to the copper atom and the presence of copper-chlorine bonds give rise to characteristic stretching frequencies.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| ν(Cu-Cl) stretch | 289 | [1] |

| ν(Cu-N) stretch | 266 | [1] |

| t(C-H) bend (pyridine) | 442 | [1] |

| t(C-H) bend (pyridine) | 643 | [1] |

The bands at 289 cm⁻¹ and 266 cm⁻¹ are assigned to the Cu-Cl and Cu-N stretching vibrations, respectively.[1] These absorptions confirm the coordination of both the chloride and pyridine ligands to the copper center.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper(II) ion. The position and intensity of these bands are sensitive to the coordination geometry of the metal center.

Experimental Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation (Solid-State): For diffuse reflectance measurements, the powdered sample is placed in a sample holder with a non-absorbing, highly reflective material like BaSO₄ as a reference.

-

Sample Preparation (Solution): The complex is dissolved in a suitable solvent (e.g., methanol) at a known concentration.

-

Data Acquisition: Spectra are typically recorded from 200 to 800 nm.

Data and Interpretation

The d⁹ electronic configuration of Cu(II) in a distorted octahedral or square planar environment typically results in a broad, weak absorption band in the visible region, corresponding to d-d transitions.

| Technique | Absorption Maximum (λₘₐₓ) | Assignment | Reference |

| Diffuse Reflectance | 692 nm | d-d transition | [1] |

The broad band observed at 692 nm is characteristic of a pseudo-tetrahedral or distorted square planar coordination geometry around the copper(II) center.[1] In an ideal square planar geometry, this band corresponds to the ²B₁g → ²A₁g, ²B₂g, and ²E_g transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes.[2] It provides detailed information about the electronic ground state and the symmetry of the metal ion's environment.

Experimental Protocol

-

Instrumentation: An X-band EPR spectrometer.

-

Sample Preparation: The spectrum is typically recorded on a powdered (polycrystalline) sample or a frozen solution of the complex at low temperatures (e.g., 77 K) to prevent molecular tumbling.

-

Data Acquisition: The magnetic field is swept while the sample is irradiated with a constant microwave frequency.

Data and Interpretation

For Cu(II) complexes with an unpaired electron in the dₓ²-y² orbital, which is common for square planar and elongated octahedral geometries, the EPR spectrum is expected to be axial with g|| > g⊥ > 2.0023.[2][3] The nuclear spin of copper (I = 3/2) causes hyperfine splitting of the EPR signal into four lines.[3][4]

| Parameter | Expected Value/Pattern | Interpretation |

| g-values | g | |

| Hyperfine Splitting | Four-line pattern from Cu nucleus (I=3/2) | Confirms the presence of a single copper center.[3] |

The specific g-values allow for a detailed analysis of the covalent character of the metal-ligand bonds and the nature of the electronic ground state.

X-ray Crystallography

X-ray crystallography provides definitive information on the molecular structure, including bond lengths, bond angles, and the crystal packing arrangement.

Experimental Protocol

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Sample Preparation: A suitable single crystal of [Cu(py)₂Cl₂] is mounted on a goniometer.

-

Data Collection and Refinement: The crystal is maintained at a low temperature (e.g., 100 K) while being irradiated with monochromatic X-rays. Diffraction data are collected and processed to solve and refine the crystal structure.

Data and Interpretation

Dichlorobis(pyridine)copper(II) has been characterized by X-ray diffraction, revealing its solid-state structure.[1]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| a (Å) | 16.9673 | [1] |

| b (Å) | 8.5596 | [1] |

| c (Å) | 3.8479 | [1] |

| β (°) | 91.98 | [1] |

| Volume (ų) | 558.51 | [1] |

| Z | 2 | [1] |

The crystallographic data confirms a distorted square planar coordination geometry around the copper atom, with the two pyridine nitrogen atoms and two chlorine atoms in a trans configuration.

Correlation of Spectroscopic Data

The data from various spectroscopic techniques are complementary and provide a cohesive understanding of the structure and electronic properties of [Cu(py)₂Cl₂].

Caption: Correlation between spectroscopic data and structural properties.

Conclusion

The combination of IR, UV-Vis, EPR, and X-ray crystallographic techniques provides a powerful and comprehensive framework for the characterization of dichlorobis(pyridine)copper(II). IR spectroscopy confirms the coordination of ligands through characteristic metal-ligand vibrations. UV-Vis spectroscopy reveals the d-d electronic transitions consistent with a distorted square planar geometry. EPR spectroscopy elucidates the nature of the electronic ground state and confirms the coordination environment. Finally, X-ray crystallography provides the definitive molecular structure. Together, these methods deliver a detailed understanding of the physicochemical properties of the complex, which is essential for its further study and application.

References

An In-depth Technical Guide to the Thermal Decomposition of Dichlorobispyridinecopper(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of dichlorobispyridinecopper(II), [CuPy₂Cl₂]. The information presented is collated from established research, focusing on the quantitative data, experimental protocols, and the mechanistic pathway of decomposition. This document is intended to serve as a detailed resource for professionals in research and development who are working with or have an interest in copper-pyridine complexes.

Thermal Decomposition Mechanism

The thermal decomposition of dichlorobispyridinecopper(II) is a multi-stage process that occurs under inert atmospheres, such as nitrogen.[1][2] The process involves the sequential loss of pyridine ligands, leading to the formation of stable intermediates before the final decomposition to copper chloride. The decomposition pathway has been elucidated through techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and high-temperature X-ray powder diffraction (HT-XRD).[1][2]

The decomposition proceeds through the following key stages:

-

Loss of the first pyridine ligand to form an intermediate, [CuPyCl₂].

-

Further loss of pyridine to form a second intermediate, [CuPy⅔Cl₂].[1][2]

-

Final decomposition to yield copper(I) chloride (CuCl) and eventually copper(II) chloride (CuCl₂), which can further decompose at higher temperatures.

A visual representation of this decomposition pathway is provided below.

Quantitative Thermal Analysis Data

The thermal decomposition of [CuPy₂Cl₂] has been quantitatively analyzed using thermogravimetry (TG) and differential thermal analysis (DTA). The following table summarizes the key data points from these analyses, including decomposition temperature ranges and corresponding mass loss percentages.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Decomposed Product |

| Stage 1 | 135 - 235 | 27.1 | 27.2 | Pyridine |

| Stage 2 | 235 - 280 | 9.0 | 9.1 | Pyridine |

| Stage 3 | 280 - 450 | 9.0 | 9.1 | Pyridine |

Note: Data is compiled from studies conducted under a dynamic nitrogen atmosphere with a heating rate of 10 °C/min. The final residue is copper(I) chloride.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the protocols for the key analytical techniques used in the study of the thermal decomposition of [CuPy₂Cl₂].

-

Instrumentation : A combined TG-DTA system, such as a Shimadzu DTG-60H, is typically employed.[1]

-

Sample Preparation : 5-10 mg of the [CuPy₂Cl₂] complex is placed in a platinum or alumina crucible.[1][3]

-

Reference Material : α-Al₂O₃ is used as the reference material.[1]

-

Atmosphere : The analysis is conducted under a dynamic nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative processes.[1][3]

-

Temperature Program : The sample is heated from ambient temperature (e.g., 25 °C) to 1000 °C at a constant heating rate, typically 5, 10, or 15 °C/min.[1]

-

Data Acquisition : The mass loss (TG) and the temperature difference between the sample and reference (DTA) are recorded as a function of temperature.

-

Purpose : HT-XRD is used to identify the crystalline phases of the intermediates and final products at various temperatures during the decomposition process.[1][2]

-

Procedure : The [CuPy₂Cl₂] sample is heated in a high-temperature attachment of an X-ray diffractometer. XRD patterns are collected at specific temperatures corresponding to the decomposition stages observed in the TG-DTA curves (e.g., 217 °C and 245 °C).[2]

-

Purpose : Mass spectrometry, particularly MALDI-TOF MS, can be used to characterize the synthesized complex and its decomposition intermediates.[1][2]

-

Sample Preparation : The intermediates are synthesized separately by heating [CuPy₂Cl₂] in a tube furnace under a nitrogen atmosphere at the temperatures identified from the TGA curve (e.g., 217 °C and 245 °C).[2] The resulting solids are then analyzed.

-

Analysis : The mass-to-charge ratio of the resulting ions provides information about the molecular weight and fragmentation pattern of the intermediates, aiding in their structural elucidation.[1][2]

The overall experimental workflow is illustrated in the diagram below.

References

Unveiling the Electronic Landscape of Copper Dichloro(pyridine) Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of copper dichloro(pyridine) compounds. These metal complexes have garnered significant interest due to their diverse structural motifs, intriguing magnetic behaviors, and potential applications in catalysis and as anticancer agents. This document synthesizes crystallographic, spectroscopic, and magnetic data, alongside detailed experimental protocols, to serve as a valuable resource for professionals in the fields of inorganic chemistry, materials science, and drug development.

Structural and Electronic Properties: A Tabular Summary

The electronic properties of copper dichloro(pyridine) compounds are intrinsically linked to their molecular geometry and crystal packing. The coordination environment around the copper(II) center, which is typically four-, five-, or six-coordinate, dictates the d-orbital splitting and, consequently, the spectroscopic and magnetic behavior. The following tables summarize key quantitative data extracted from the literature for various copper dichloro(pyridine) derivatives.

Crystallographic Data

The precise arrangement of atoms in the crystal lattice provides fundamental insights into the electronic structure. Key bond lengths and angles determine the symmetry of the ligand field around the Cu(II) ion.

| Compound | Formula | Crystal System | Space Group | Cu-Cl Bond Lengths (Å) | Cu-N Bond Lengths (Å) | Reference |

| Dichlorobis(pyridine)copper(II) | [CuCl₂(py)₂] | Monoclinic | P2₁/n | - | - | [1] |

| Dichlorobis(2-ethylpyridine)copper(II) | [CuCl₂(etpy)₂] | Monoclinic | P2₁/c | 2.2582(7) | 2.020(2) | [2][3] |

| Dichlorobis[2-(chloromethyl)pyridine]copper(II) | [CuCl₂(C₆H₇ClN)₂] | - | - | 2.2719(9) | 2.008(2) | [4] |

| Hexa-μ₂-chlorido-μ₄-oxido-tetrakis{[4-(phenylethynyl)pyridine-κN]copper(II)} | [Cu₄Cl₆O(C₁₃H₉N)₄] | - | - | 2.418 (avg) | 1.976 (avg) | [5] |

| Dimeric Dichloro-μ-bridged Cu(II) Terpyridine Complex | [Cu₂Cl₂(R-terpy)₂]²⁺ | - | - | 2.2047(10) - 2.2243(12) (basal), 2.7458(12) - 2.896(1) (apical) | 1.919(3) - 1.941(4) (central), 2.008(3) - 2.039(4) (peripheral) | [6] |

Spectroscopic Data

UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for probing the electronic transitions and the local environment of the paramagnetic Cu(II) center.

| Compound | UV-Vis d-d transition (nm) | EPR g-values | Reference |

| Dichlorobis(pyridine)copper(II) intermediates | 700 (br) | - | [1] |

| [CuCl₂(etpy)₂] | 855 | - | [2] |

| Copper(II) terpyridine complexes | 550-900 | - | [7] |

| 5% Copper-doped zinc(II) bis(pyridine-3-sulphonate) hydrate | - | g₁ = not specified, g₂ and g₃ vary with temperature | [8] |

| --INVALID-LINK--₂·2H₂O | - | g-tensor reflects low symmetry, square planar arrangement of four nitrogen atoms | [9] |

Magnetic Properties

The magnetic susceptibility of these compounds provides information on the interaction between unpaired electrons on adjacent copper centers, revealing paramagnetic, ferromagnetic, or antiferromagnetic behavior.

| Compound | Magnetic Behavior | Exchange Coupling Constant (J) | Reference |

| Copper(II) complexes with 2-ethylpyridine and related ligands | Antiferromagnetic | - | [3] |

| Dinuclear copper(II) quinaldinates | Antiferromagnetic | - | [10] |

| [Cu(quin)₂]n | Weak ferromagnetic | - | [10] |

Experimental Protocols

The synthesis and characterization of copper dichloro(pyridine) compounds involve a series of well-established experimental techniques. The following sections provide an overview of the key methodologies.

General Synthesis of Copper(II) Dichloro(pyridine) Complexes

A common synthetic route involves the reaction of a copper(II) salt, typically copper(II) chloride, with the desired pyridine-based ligand in a suitable solvent.[11]

-

Dissolution : Dissolve the copper(II) salt (e.g., CuCl₂·2H₂O) in a solvent such as ethanol or methanol. Heating may be required to facilitate dissolution.[11]

-

Ligand Addition : Slowly add a solution of the pyridine-based ligand in the same solvent to the copper salt solution, often in a 1:2 molar ratio of copper to ligand.

-

Reaction : Stir the reaction mixture at room temperature or elevated temperature for a specific period.

-

Crystallization : Allow the resulting solution to stand for slow evaporation of the solvent at ambient temperature. Crystalline products are typically obtained over a period of hours to days.[11]

-

Isolation and Purification : The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Single-Crystal X-ray Diffraction

This technique is essential for determining the precise three-dimensional molecular structure.

-

Crystal Selection : A suitable single crystal is mounted on a goniometer.

-

Data Collection : The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement : The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Spectroscopic Characterization

-

UV-Vis Spectroscopy : The electronic absorption spectra are recorded using a spectrophotometer. For solid-state measurements, diffuse reflectance spectroscopy is often employed.[7] Spectra are typically recorded in the 200-1100 nm range to observe both ligand-based transitions and the characteristic d-d transitions of the Cu(II) ion.[2][7]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy : X-band EPR spectra of microcrystalline powder samples are recorded at room temperature and low temperatures (e.g., 110 K).[11] The spectra provide information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the coordinating atoms.[12]

Magnetic Susceptibility Measurements

The magnetic properties of polycrystalline samples are typically measured over a wide range of temperatures (e.g., 2-300 K) using a SQUID magnetometer. The data is corrected for diamagnetic contributions, and the temperature dependence of the magnetic susceptibility is analyzed to determine the nature and strength of the magnetic interactions between copper centers.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes discussed in this guide.

Caption: Experimental workflow for the characterization of copper dichloro(pyridine) compounds.

Caption: Relationship between molecular structure and electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]

- 3. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural characterization of hexa-μ2-chlorido-μ4-oxido-tetrakis{[4-(phenylethynyl)pyridine-κN]copper(II)} dichloromethane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novaresearch.unl.pt [novaresearch.unl.pt]

- 7. Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic properties and crystal structures of the copper-doped zinc(II) bis(pyridine-3-sulphonate) hydrate system: a fluxional CuN2O4 chromophore - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

An In-depth Technical Guide to the Coordination Chemistry of Copper(II) with Pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of copper(II) with pyridine-based ligands. It covers the synthesis, structural characterization, spectroscopic properties, and reactivity of these complexes, with a focus on their applications in catalysis and drug development. Detailed experimental protocols and compiled quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction

The coordination chemistry of copper(II) with pyridine and its derivatives has been a subject of intense research for decades. The versatility of the pyridine ring, which can be readily functionalized to tune the steric and electronic properties of the resulting ligands, allows for the synthesis of a wide array of copper(II) complexes with diverse geometries and reactivity. These complexes play a crucial role in various chemical and biological processes, including catalytic oxidations, and have shown significant potential as therapeutic agents.

The Cu(II) ion, with its d⁹ electron configuration, typically forms complexes with coordination numbers ranging from four to six, exhibiting geometries such as square planar, tetrahedral, square pyramidal, and octahedral. The coordination of pyridine ligands to the copper(II) center significantly influences these geometries and, consequently, the spectroscopic and redox properties of the complexes.

Synthesis of Copper(II)-Pyridine Complexes

The synthesis of copper(II)-pyridine complexes is generally straightforward and can be achieved through various methods. The most common approach involves the direct reaction of a copper(II) salt with the desired pyridine-based ligand in a suitable solvent.

A general synthetic procedure involves dissolving the copper(II) salt (e.g., CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O) in a solvent, followed by the addition of a stoichiometric amount of the pyridine ligand, also dissolved in a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reaction. The resulting complex often precipitates from the solution upon cooling or after partial evaporation of the solvent. The product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

Structural Characterization

The precise determination of the three-dimensional arrangement of atoms in copper(II)-pyridine complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most powerful technique for obtaining this information.

Coordination Geometries and Bond Parameters

Copper(II)-pyridine complexes exhibit a variety of coordination geometries, with the most common being distorted octahedral, square pyramidal, and square planar. The specific geometry is influenced by the steric bulk of the pyridine ligands, the nature of the counter-ions, and the solvent used in the synthesis.

Table 1: Selected Bond Lengths and Angles for Representative Copper(II)-Pyridine Complexes

| Complex | Coordination Geometry | Cu-N (Å) | Cu-X (Å) (X=anion) | N-Cu-N (°) | X-Cu-X (°) | Reference |

| trans-[CuCl₂(2-ethylpyridine)₂] | Distorted Square Planar | 2.020(2) | 2.2582(7) | 180.0 | 180.0 | [1] |

| [Cu(Ina)₂(H₂O)₂(NO₃)₂] (Ina=isonicotinamide) | Distorted Octahedral | 1.93 - 2.08 | - | - | - | [2] |

| [Cu₂(L)₂(OAc)₂(dmf)₂] (L=a triazolate ligand) | Trigonal Bipyramidal | 1.9897(17) - 2.0339(17) | - | - | - | |

| [Cu(terpy)Cl₂] (terpy=terpyridine) | Distorted Square Pyramidal | 1.919(3) - 2.039(4) | 2.3199(9) - 2.6850(9) | 79.45(16) - 80.54(12) | 88.48(4) - 92.87(4) |

Spectroscopic Properties

Spectroscopic techniques are invaluable for characterizing the electronic structure and coordination environment of copper(II)-pyridine complexes. The most commonly employed methods are UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Vis Spectroscopy

The electronic spectra of copper(II) complexes are characterized by d-d transitions, which are typically broad and of low intensity, and ligand-to-metal charge transfer (LMCT) bands, which are more intense and occur at higher energies. The position and intensity of the d-d bands are sensitive to the coordination geometry around the copper(II) ion.

Table 2: UV-Vis Spectroscopic Data for Selected Copper(II)-Pyridine Complexes

| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| [CuCl₂(2-ethylpyridine)₂] | DMSO | 855 | d-d transition | [1] |

| [Cu(Ina)₂(H₂O)₂(NO₃)₂] | Solid | 640 - 780 | d-d transition | [2] |

| [Cu(terpy)Cl₂] | DMSO | ~700 | d-d transition | |

| [Cu(pydic)(dmp)] (pydic=pyridine-2,6-dicarboxylato, dmp=2,6-dimethanolpyridine) | - | - | - |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like copper(II) complexes. The EPR spectrum provides information about the electronic ground state, the symmetry of the coordination environment, and the nature of the atoms coordinated to the copper ion. The key parameters obtained from an EPR spectrum are the g-values and the hyperfine coupling constants (A).

Table 3: EPR Spectroscopic Parameters for Selected Copper(II)-Pyridine Complexes

| Complex | State | g∥ | g⊥ | A∥ (G) | Reference |

| [Cu(pydic)(dmp)] | - | - | - | - | |

| [CuCl₂(L)] (L=bis(5-isopropyl-1H-pyrazole-3-yl)pyridine) | Frozen Solution | 2.250 | 2.065 | 160 | |

| [Cu(terpy)Cl₂] | Frozen Solution | ~2.26 | ~2.06 | ~160 |

Applications

Copper(II)-pyridine complexes have found applications in various fields, most notably in catalysis and as potential therapeutic agents.

Catalysis

Copper(II)-pyridine complexes are effective catalysts for a variety of organic transformations, particularly oxidation reactions. They can activate molecular oxygen or other oxidants to facilitate the oxidation of substrates such as alcohols and alkanes.

Drug Development

The ability of copper(II)-pyridine complexes to interact with biological macromolecules, such as DNA and proteins, has led to their investigation as potential therapeutic agents, particularly as anticancer drugs. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.

Experimental Protocols

Synthesis of trans-bis(pyridine)copper(II) chloride

This protocol is adapted from established procedures for the synthesis of similar copper(II)-pyridine complexes.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Pyridine

-

Ethanol

Procedure:

-

Dissolve a specific amount of CuCl₂·2H₂O in a minimal amount of ethanol with gentle heating.

-

In a separate flask, dissolve a stoichiometric amount (2 equivalents) of pyridine in ethanol.

-

Slowly add the pyridine solution to the copper(II) chloride solution with constant stirring.

-

A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for a designated period.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is required.

Procedure:

-

A suitable single crystal of the copper(II)-pyridine complex is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen to minimize thermal vibrations and potential solvent loss.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

EPR Spectroscopy

Instrumentation: An X-band EPR spectrometer is typically used for the analysis of copper(II) complexes.

Procedure:

-

The copper(II)-pyridine complex is dissolved in a suitable solvent (e.g., a mixture of methanol and toluene) to form a glass upon freezing.

-

The solution is transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.

-

The EPR spectrum is recorded at a low temperature (typically 77 K) to observe the anisotropic features.

-

The g-values and hyperfine coupling constants are determined from the spectrum, often with the aid of simulation software.

Conclusion

The coordination chemistry of copper(II) with pyridine ligands is a rich and diverse field with significant implications for catalysis and medicine. The ability to systematically modify the pyridine ligand framework provides a powerful tool for tuning the properties of the resulting copper(II) complexes. This guide has provided a foundational understanding of the synthesis, structure, and spectroscopy of these important compounds, along with practical experimental guidance. Further research in this area is expected to lead to the development of new and improved catalysts and therapeutic agents.

References

Synthesis of Dichlorobis[2-(chloromethyl)pyridine]copper(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dichlorobis[2-(chloromethyl)pyridine]copper(II), a coordination complex with potential applications in various fields of chemical research. This document outlines a probable synthesis protocol, summarizes key structural data, and provides necessary safety information for the handling of its precursors.

Overview and Structural Information

Dichlorobis[2-(chloromethyl)pyridine]copper(II) is a metal-organic complex where a central copper(II) ion is coordinated to two chloride ligands and two 2-(chloromethyl)pyridine ligands. The structure of this compound has been determined by single-crystal X-ray diffraction.[1][2]

The copper atom resides on a crystallographic inversion center and exhibits a square-planar coordination geometry.[1][2] This coordination is formed by two chloride anions and the nitrogen atoms of the two 2-(chloromethyl)pyridine ligands.[1][2] The arrangement of the ligands is in a trans configuration.

Table 1: Key Crystallographic and Structural Data [1][2]

| Parameter | Value |

| Chemical Formula | [CuCl₂(C₆H₆ClN)₂] |

| Molecular Weight | 388.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.136(2) |

| b (Å) | 8.552(2) |

| c (Å) | 10.339(2) |

| β (°) | 117.78(3) |

| V (ų) | 792.8(3) |

| Z | 2 |

| Cu—N bond length (Å) | 2.008(2) |

| Cu—Cl bond length (Å) | 2.2719(9) |

| N—Cu—Cl bond angle (°) | 88.65(8) |

Experimental Protocol: Synthesis of Dichlorobis[2-(chloromethyl)pyridine]copper(II)

While the seminal crystallographic study does not provide a detailed synthesis protocol, a probable and effective method can be derived from established procedures for analogous copper(II)-pyridine complexes. The following protocol is a representative synthesis based on the reaction of copper(II) chloride with the corresponding pyridine ligand.

Reagents and Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

2-(Chloromethyl)pyridine hydrochloride (or 2-(chloromethyl)pyridine free base)

-

Sodium hydroxide (if starting from the hydrochloride salt)

-

Ethanol (or other suitable solvent like acetonitrile or 1-propanol)

-

Diethyl ether (for washing/precipitation)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for heating)

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Ligand Preparation (if starting from hydrochloride): If using 2-(chloromethyl)pyridine hydrochloride, it must first be neutralized to the free base.

-

Dissolve 2-(chloromethyl)pyridine hydrochloride (2.0 mmol) in a minimal amount of water.

-

Slowly add a 1 M solution of sodium hydroxide with stirring until the solution becomes basic (pH > 8).

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 2-(chloromethyl)pyridine as an oil or low-melting solid. Caution: 2-(chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.

-

-

Complexation Reaction:

-

Dissolve copper(II) chloride dihydrate (1.0 mmol) in ethanol (e.g., 15 mL) in a round-bottom flask with stirring. This will form a light green solution.

-

In a separate container, dissolve 2-(chloromethyl)pyridine (2.0 mmol) in a small amount of ethanol (e.g., 5 mL).

-

Add the ligand solution dropwise to the stirring copper(II) chloride solution.

-

A color change and the formation of a precipitate are expected upon addition of the ligand.

-

The reaction mixture is typically stirred at room temperature for a period of 2 to 4 hours to ensure complete reaction. Gentle heating can be applied to improve solubility if necessary.

-

-

Isolation and Purification:

-

Collect the resulting solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with small portions of cold ethanol to remove any unreacted starting materials.

-

Further wash the product with diethyl ether to facilitate drying.

-

Dry the final product under vacuum or in a desiccator.

-

Table 2: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Copper(II) Chloride Dihydrate | 170.48 | 1 |

| 2-(Chloromethyl)pyridine | 127.57 | 2 |

| Dichlorobis[2-(chloromethyl)pyridine]copper(II) | 388.63 | 1 |

Workflow and Diagrams

The synthesis workflow can be visualized as a straightforward process of ligand preparation (if necessary), complexation, and product isolation.

Caption: A flowchart illustrating the experimental workflow for the synthesis of the target copper(II) complex.

Characterization Data

-

Infrared (IR) Spectroscopy: To confirm the coordination of the pyridine ligand to the copper center. Key vibrational bands to monitor include the C=N and C=C stretching frequencies of the pyridine ring, which often shift upon coordination. The far-IR region would show Cu-N and Cu-Cl stretching vibrations. For the related dichlorobis(pyridine)copper(II) complex, Cu-N and Cu-Cl stretches are observed around 266 cm⁻¹ and 289 cm⁻¹, respectively.[3]

-

UV-Visible (UV-Vis) Spectroscopy: To probe the electronic environment of the copper(II) center. Copper(II) complexes typically exhibit a broad, weak d-d transition in the visible region (around 600-900 nm).[4]

-

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Table 3: Expected Characterization Data

| Technique | Expected Observations |

| Melting Point | Not reported in the literature. Likely decomposes upon heating. |

| Yield | Not reported in the literature. Typically moderate to high for this type of reaction. |

| Appearance | Expected to be a colored solid (e.g., green or blue). |

| IR Spectroscopy | Shift in pyridine ring vibrations upon coordination. Appearance of Cu-N and Cu-Cl stretches in the far-IR. |

| UV-Vis Spectroscopy | Broad d-d transition band in the visible region, characteristic of Cu(II) complexes. |

Safety and Handling

Copper(II) Chloride (Anhydrous and Dihydrate):

-

Harmful if swallowed or in contact with skin.[1]

-

Causes skin irritation and serious eye damage.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5]

2-(Chloromethyl)pyridine Hydrochloride:

-

Harmful if swallowed.[3]

-

Causes severe skin burns and eye damage.[3]

-

Handle in a well-ventilated fume hood.[3]

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3]

The synthesized copper complex should be handled with care, assuming it possesses similar hazards to its parent compounds until its toxicology is fully evaluated. Standard laboratory safety practices should be followed at all times.

References

A Structural Inquisition of Copper(II) Pyridine Complexes: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of copper(II) with pyridine-based ligands has garnered significant attention due to the versatile structural motifs and wide-ranging applications of the resulting complexes, from catalysis to medicinal chemistry. Understanding the intricate structural details of these complexes is paramount for tailoring their properties for specific applications. This technical guide provides a comprehensive structural comparison of various copper(II) pyridine complexes, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structural Features of Copper(II) Pyridine Complexes

Copper(II), with its d⁹ electron configuration, is subject to Jahn-Teller distortions, leading to a variety of coordination geometries. The most commonly observed geometries for copper(II) pyridine complexes are square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral. The final geometry is influenced by the steric and electronic properties of the pyridine ligand and any co-ligands present.

Data Presentation: A Comparative Structural Analysis

The following tables summarize key structural parameters for a selection of copper(II) pyridine complexes, extracted from single-crystal X-ray diffraction data.

Table 1: Mononuclear Copper(II) Pyridine Complexes

| Complex | Coordination Geometry | Cu-N (pyridine) Bond Lengths (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| trans-[CuCl₂(etpy)₂] | Distorted Square Planar | - | Cu-Cl: - | - | [1][2] |

| [Cu(L)(Cl)(H₂O)] | Pentacoordinated | - | - | - | [3] |

| [Cu(L)(Br)(H₂O)] | Pentacoordinated | - | - | - | [3] |

| [Cu(pabh)₂] | Rhombically Distorted Octahedral | - | - | - | [4] |

| [Cu(H₂O)₂(Etpic)₂]NO₃ | Elongated Distorted Octahedral | - | - | - | [5] |

| [Cu(NO₃)₂(CH₃CN)(4-pyCN)₂]·CH₃CN | Mononuclear | - | - | - | [5] |

| [Cu(Lpz)(py)₂]OTf·H₂O | - | - | - | - | [6] |

etpy = 2-ethylpyridine, L = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol), pabh = Schiff base of 2-pyridinecarboxaldehyde and benzhydrazide, Etpic = ethyl picolinimidate, 4-pyCN = 4-pyridinecarbonitrile, Lpz = N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide

Table 2: Polynuclear Copper(II) Pyridine Complexes

| Complex | Nuclearity | Coordination Geometry | Cu-N (pyridine) Bond Lengths (Å) | Bridging Ligand(s) | Cu···Cu Distance (Å) | Reference |

| [Cu₂(μ-Ac)₄(3-pyCN)₂] | Dinuclear (Paddle-wheel) | - | 2.149 - 2.201 | Acetato | 2.600 - 2.692 | [5] |

| [Cu₂Cl₂(R-terpy)₂]²⁺ | Dinuclear | Distorted Square Pyramidal | 1.919 - 2.039 | Chloro | 3.4920 - 3.6864 | [7][8] |

| [Cu₄OCl₆(etpy)₄] | Tetranuclear | Distorted Trigonal Pyramidal | - | μ₄-Oxo, μ₂-Chloro | - | [1][2] |

| trans-[Cu(NCS)₂(LL)] | Polymeric (Sheet) | Jahn-Teller Distorted Octahedral | - | Thiocyanate, LL | - | [9] |

3-pyCN = 3-pyridinecarbonitrile, R-terpy = substituted 2,2':6',2''-terpyridine, etpy = 2-ethylpyridine, LL = 4,4'-bipyridyl or pyrazine

Experimental Protocols

The synthesis and characterization of copper(II) pyridine complexes involve a series of well-established procedures. Below are generalized methodologies for key experiments.

Synthesis of Copper(II) Pyridine Complexes

A common synthetic route involves the reaction of a copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(OAc)₂) with the desired pyridine-based ligand in a suitable solvent, such as methanol, ethanol, or acetonitrile.[3][5][10] The reaction mixture is typically stirred at room temperature or refluxed, followed by slow evaporation or diffusion of an anti-solvent to induce crystallization.[5] For example, the synthesis of trans-[Cu(NCS)₂(XPy)₂] complexes involves reacting Cu(NO₃)₂·2.5H₂O with substituted pyridines (XPy) in methanol.[9]

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, often using direct methods or Patterson synthesis. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the coordination of the pyridine ligand to the copper(II) center. A shift in the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies upon coordination is indicative of complex formation.[11]

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of copper(II) complexes typically show broad d-d transition bands in the visible region, the position and intensity of which are dependent on the coordination geometry.[1] Ligand-to-metal charge transfer (LMCT) bands are often observed in the UV region.[1]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for probing the electronic structure of paramagnetic copper(II) complexes. The g-values and hyperfine coupling constants obtained from the spectra provide information about the coordination environment and the nature of the metal-ligand bonding.[10][12]

Visualization of Structural Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate relationships and workflows in the study of copper(II) pyridine complexes.

Caption: Coordination geometries of Copper(II) complexes.

Caption: Experimental workflow for complex characterization.

This guide provides a foundational understanding of the structural diversity of copper(II) pyridine complexes. The presented data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel copper(II) complexes with tailored properties for various applications.

References

- 1. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]

- 2. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(II) complexes containing a CuN4O2 coordination sphere assembled via pyridine-imine-amide coordination: Synthesis, structure and properties - ProQuest [proquest.com]

- 5. Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. novaresearch.unl.pt [novaresearch.unl.pt]

- 9. DSpace [scholarworks.wm.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. ajol.info [ajol.info]

- 12. mdpi.com [mdpi.com]

Preliminary Investigation of Dichlorodipyridinecopper(II) [CuCl2(py)2] Catalytic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the catalytic activity of dichlorodipyridinecopper(II), [CuCl2(py)2]. While the use of CuCl2 in conjunction with pyridine as an in-situ catalytic system is well-documented across a range of organic transformations, this guide focuses on the properties and potential applications of the pre-formed complex. The document covers the synthesis and characterization of [CuCl2(py)2], its applications in oxidation, polymerization, and coupling reactions, and discusses the mechanistic pathways likely involved. Due to the prevalence of in-situ catalyst preparation in the literature, this guide draws necessary parallels from such systems to infer the catalytic behavior of the discrete [CuCl2(py)2] complex.

Introduction

Copper(II) chloride (CuCl2) is a versatile and inexpensive catalyst precursor for a multitude of chemical reactions. Its catalytic activity is often enhanced by the addition of N-donor ligands, with pyridine being a prominent example. The coordination of pyridine to the copper center modulates its electronic properties and steric environment, leading to enhanced solubility and catalytic efficacy. The complex formed, dichlorodipyridinecopper(II) ([CuCl2(py)2]), is a well-defined coordination compound that can be synthesized and isolated. Understanding the catalytic potential of this specific complex is crucial for developing reproducible and well-controlled catalytic processes. This guide summarizes the current understanding of [CuCl2(py)2]'s catalytic activity, drawing from direct studies where available and from the extensive literature on in-situ CuCl2/pyridine systems.

Synthesis and Characterization of [CuCl2(py)2]

The synthesis of dichlorodipyridinecopper(II) is a straightforward procedure involving the reaction of a copper(II) salt with pyridine.

Experimental Protocol: Synthesis of [CuCl2(py)2]

Materials:

-

Copper(II) chloride dihydrate (CuCl2·2H2O)

-

Pyridine (py)

-

Ethanol

Procedure:

-

Dissolve a specific molar equivalent of CuCl2·2H2O in a minimal amount of warm ethanol.

-

To this solution, add a stoichiometric amount (2 equivalents) of pyridine dropwise with stirring.

-

A precipitate typically forms upon addition of pyridine.

-

The reaction mixture is stirred for a specified time at room temperature to ensure complete complex formation.

-

The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.

-

The product is dried under vacuum to yield the [CuCl2(py)2] complex.

Characterization: The resulting complex can be characterized by various analytical techniques:

-

Infrared (IR) Spectroscopy: To confirm the coordination of pyridine to the copper center by observing shifts in the characteristic vibrational bands of the pyridine ring.

-

UV-Visible Spectroscopy: To study the d-d electronic transitions of the copper(II) ion in the complex.

-

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles, and the coordination geometry around the copper center. The structure of trans-[CuCl2(py)2] is composed of mononuclear units where the copper(II) ion is four-coordinate with two monodentate pyridine ligands and two chloride anions.[1]

-

Elemental Analysis: To confirm the empirical formula of the complex.

Catalytic Applications

While direct catalytic studies using pre-formed [CuCl2(py)2] are not extensively reported, the catalytic activity of in-situ generated copper-pyridine complexes is well-established in several key areas of organic synthesis.

Oxidation Reactions

Copper-pyridine complexes are effective catalysts for a variety of oxidation reactions, particularly the oxidation of alcohols.

Reaction Scope:

-

Aerobic oxidation of primary and secondary alcohols to aldehydes and ketones.

-

Oxidative functionalization of alkanes.

General Reaction Conditions: The catalytic systems often employ molecular oxygen or peroxides as the terminal oxidant. The presence of a base is sometimes required to facilitate the reaction.

| Substrate | Oxidant | Catalyst System | Product | Yield (%) | Reference |

| Benzyl alcohol | H2O2 | [CuCl2(H2O)(L)], L = 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine | Benzoic acid | 96 | [2] |

| n-octane | H2O2 | Cu pyridinyl alcoholato complex | C8 oxygenates | up to 25.5 | [3] |

A proposed general mechanism for the copper-catalyzed peroxidative oxidation of alcohols involves the generation of radical species that act as hydrogen abstractors.

Figure 1: Generalized radical mechanism for the Cu-catalyzed peroxidative oxidation of an alcohol.

Polymerization Reactions

Copper complexes, including those with pyridine-based ligands, are widely used as catalysts in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). CuCl2, in conjunction with a Cu(I) species and a ligand, plays a crucial role in maintaining the equilibrium between active and dormant polymer chains.

Role of [CuCl2(py)2] in ATRP: In ATRP, a Cu(I) complex reversibly activates a dormant polymer chain (P-X) to generate a propagating radical (P•) and a Cu(II) species (X-Cu(II)L). The Cu(II) complex, which can be represented as [CuCl2(py)2], then deactivates the propagating radical to regenerate the dormant species and the Cu(I) activator. This dynamic equilibrium allows for controlled polymer growth with low polydispersity.

Figure 2: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP) showing the role of Cu(I) and Cu(II) complexes.

Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are fundamental transformations for the formation of carbon-heteroatom and carbon-carbon bonds. Pyridine and its derivatives are often employed as ligands to improve the efficiency of these reactions.

Reaction Scope:

-

C-N Coupling: Synthesis of N-aryl carbazoles and other N-heterocycles.

-

C-S Coupling: Formation of thioethers and sulfur-containing heterocycles.

General Reaction Conditions: These reactions typically require a copper catalyst (often CuI or CuCl), a ligand, a base, and are performed at elevated temperatures.

| Substrates | Catalyst System | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Carbazole and 2-bromopyridine | CuCl, 1-methyl-imidazole, t-BuOLi | N-pyridylcarbazole | High |[4][5] | | 2-iodobenzaldehyde and 2-aminobenzenethiol | CuCl2, DMEDA, K3PO4 | Dibenzothiazepine | 83 |[6] |

The mechanism of these coupling reactions often involves an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the nucleophile and reductive elimination to form the product and regenerate the Cu(I) catalyst. The Cu(II) species may be involved in a pre-catalytic activation step or in side reactions.

Figure 3: A plausible catalytic cycle for a copper-catalyzed Ullmann-type cross-coupling reaction.

Mechanistic Considerations

The catalytic activity of copper complexes is intrinsically linked to the accessibility of multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)). In many reactions catalyzed by copper-pyridine systems, a redox cycle involving Cu(I) and Cu(II) is proposed.

General Experimental Workflow for a Catalytic Reaction:

Figure 4: A typical experimental workflow for a reaction catalyzed by [CuCl2(py)2].

Conclusion and Outlook

Dichlorodipyridinecopper(II) is a readily accessible and stable coordination complex that holds significant potential as a catalyst in a variety of organic transformations. While much of the existing literature focuses on in-situ catalyst generation, the data suggests that [CuCl2(py)2] is a key species in these catalytic systems. Future research should focus on the systematic evaluation of the pre-formed [CuCl2(py)2] complex as a catalyst to enable better control and understanding of reaction kinetics and mechanisms. Such studies would be invaluable for the development of more efficient and selective copper-catalyzed reactions for applications in research, and the pharmaceutical and materials science industries.

References

- 1. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]